molecular formula C9H7BrO2 B6153456 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one CAS No. 1260803-24-4

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

Cat. No.: B6153456
CAS No.: 1260803-24-4
M. Wt: 227.1
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Description

Contextual Overview of Benzopyranone and Isocoumaranone Scaffolds in Academic Research

Benzopyranone scaffolds, which include chromones and coumarins, and their isomers, isocoumarins, are fundamental heterocyclic structures frequently found in natural products and synthetic compounds. tubitak.gov.trresearchgate.net These core structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The benzopyranone framework consists of a benzene (B151609) ring fused to a pyran ring, with the "-one" suffix indicating a ketone group. Depending on the position of the carbonyl group and the fusion of the rings, various isomers exist, such as benzo-α-pyrones (coumarins) and benzo-γ-pyrones (chromones). nih.gov

Isocoumarins and their partially saturated derivatives, 3,4-dihydroisocoumarins (also known as isocoumaranones or 1H-2-benzopyran-1-ones), represent another significant class of benzopyranones. tubitak.gov.trnist.gov These compounds are widespread in nature, having been isolated from fungi, lichens, plants, and even insects. tubitak.gov.trnih.gov Their biological activities are diverse, encompassing antibacterial, antifungal, anti-inflammatory, and antitumor properties. tubitak.gov.trnih.gov The structural diversity within this family, arising from different substitution patterns on the aromatic and pyran rings, leads to a broad spectrum of biological effects. nih.gov

The academic interest in these scaffolds is driven by their potential as starting points for the development of new therapeutic agents. Researchers continuously explore new synthetic methodologies to access these structures and investigate the structure-activity relationships of their derivatives. tubitak.gov.trnih.gov

Historical Development and Emerging Significance of Dihydrobenzopyranone Derivatives

The study of benzopyranones has a rich history, with the first coumarin (B35378) being isolated in the early 19th century. tubitak.gov.tr The development of dihydrobenzopyranone derivatives, specifically 3,4-dihydroisocoumarins, followed as chemists began to explore the full range of structural possibilities and biological activities within this class of compounds. Early work, such as the synthesis of 3,4-dihydro-7,8-dimethoxyisocoumarin reported in 1961, laid the groundwork for accessing these molecules in the laboratory. acs.org

Initially, the synthesis of dihydroisocoumarins was often complex and multi-stepped. However, the recognition of their importance as natural products and potential pharmaceuticals spurred the development of more efficient synthetic routes. Over the years, a variety of methods have been established, including metal-catalyzed cyclizations and one-pot multicomponent reactions, making these scaffolds more accessible for research. rsc.org

The significance of dihydrobenzopyranone derivatives has grown considerably with the discovery of their diverse biological activities. For instance, some derivatives have been identified as potent enzyme inhibitors, while others show promise as anticancer agents. nih.gov This has led to an increased focus on synthesizing and evaluating novel analogs, including those with halogen substitutions, to explore their therapeutic potential further. nih.gov

Current Research Trajectories and Academic Relevance of the Chemical Compound

While extensive research exists on the broader dihydroisocoumarin class, specific studies focusing solely on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one are limited in publicly available literature. Its academic relevance is therefore largely inferred from the research trajectories of closely related bromo-substituted dihydrobenzopyranones and the general importance of the underlying scaffold.

Current research in this area often involves the synthesis of libraries of substituted dihydroisocoumarins to screen for specific biological activities. The introduction of a bromine atom at the 8-position of the benzopyranone ring is a strategic modification. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the bromine atom can serve as a synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of more complex derivatives.

Although no specific patents for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one were identified, patents for other substituted dihydrobenzopyran derivatives highlight their potential as p38 inhibitors, which are targets for inflammatory diseases. google.com The academic pursuit of this and similar compounds is likely driven by the desire to generate novel chemical entities for high-throughput screening in drug discovery programs and to serve as versatile intermediates in the synthesis of more complex molecules. The continued exploration of compounds like 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is essential for expanding the chemical space around this privileged scaffold and potentially uncovering new therapeutic leads.

Properties

CAS No.

1260803-24-4

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 8 Bromo 3,4 Dihydro 1h 2 Benzopyran 4 One

Reactions Involving the Bromine Atom (e.g., Substitution, Cross-Coupling)

The bromine atom at the 8-position of the benzopyranone ring is a key site for synthetic modifications. Its reactivity is typical of an aryl bromide, making it amenable to both substitution and cross-coupling reactions.

Substitution Reactions: The bromine atom can be replaced by various nucleophiles. For instance, in related bromo-isoquinoline systems, which share the brominated aromatic core, the bromine can be displaced by an amino group through processes like diazotization followed by treatment with copper(I) bromide and hydrogen bromide. researchgate.net While direct nucleophilic aromatic substitution on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is less common without activating groups, the bromine atom's presence is crucial for introducing other functionalities.

Cross-Coupling Reactions: More prevalent are transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the structural diversity of the resulting molecules. While specific examples for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one are not extensively detailed in the provided results, the reactivity of similar aryl bromides is well-established. For example, the bromine atom is known to be more labile than chlorine in similar structures, making it more reactive in oxidation and substitution reactions. nih.gov

The following table summarizes the types of reactions the bromine atom can undergo:

Reaction TypeReagents/ConditionsPotential Products
Substitution Nucleophiles (e.g., amines, thiols) in polar solventsSubstituted isochromanones
Cross-Coupling Transition metal catalysts (e.g., Palladium, Copper) with various coupling partnersArylated, alkenylated, or alkynylated derivatives

Transformations at the Carbonyl Group and Pyranone Ring

The carbonyl group and the pyranone ring of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one are also reactive centers for various transformations.

Carbonyl Group Reactions: The ketone at the 4-position can undergo typical carbonyl chemistry. Reduction of the carbonyl group is a common transformation. Using reducing agents like sodium borohydride (B1222165) would likely convert the ketone to a secondary alcohol, yielding 8-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. More complex reactions can also be envisioned, such as the formation of imines or hydrazones through condensation with primary amines or hydrazine (B178648) derivatives, respectively.

Pyranone Ring Transformations: The pyranone ring itself can be subject to reactions that alter its structure. For example, in related isochroman (B46142) systems, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives. Furthermore, ring-opening reactions can occur under certain conditions, providing access to different classes of compounds.

The table below outlines some key transformations at the carbonyl and pyranone ring:

Reaction SiteReaction TypeReagents/ConditionsPotential Products
Carbonyl Group ReductionReducing agents (e.g., NaBH₄)8-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
Pyranone Ring OxidationOxidizing agentsCarboxylic acids or other oxidized derivatives

Formation of Diverse Analogs and Hybrid Structures

The reactivity of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one at its various functional groups allows for the synthesis of a wide array of analogs and hybrid molecules.

Analog Synthesis: By leveraging the reactions described above, a multitude of analogs can be prepared. Substitution of the bromine atom can introduce different functional groups onto the aromatic ring, modulating the electronic properties and steric profile of the molecule. For instance, the synthesis of aristoyagonine (B1246166) derivatives, which are structurally related, involves modifications that can be conceptually applied to 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one to generate novel compounds. mdpi.com

Hybrid Structures: The isochromanone scaffold can be incorporated into larger, more complex molecular architectures. Cross-coupling reactions are particularly useful for this purpose, enabling the fusion of the 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one core with other heterocyclic or carbocyclic systems. This strategy can lead to the creation of hybrid molecules with potentially interesting biological activities.

Regioselective Functionalization and Stereochemical Considerations in Derivatization

Regioselective Functionalization: The inherent structure of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one dictates the regioselectivity of its reactions. The bromine atom is fixed at the 8-position, directing any substitution or coupling reactions to this site. Electrophilic aromatic substitution on the benzene (B151609) ring would be influenced by the existing substituents. The bromo and the ether oxygen of the pyranone ring would direct incoming electrophiles to specific positions. For example, in the bromination of 8-methoxyquinoline, a related system, the methoxy (B1213986) group directs the incoming bromine. researchgate.net

The following table highlights the key considerations for derivatization:

ConsiderationDescription
Regioselectivity Reactions are directed to specific positions based on the inherent reactivity of the functional groups.
Stereochemistry Reactions at the carbonyl group can create new stereocenters, requiring stereoselective methods for control.

Structural Characterization and Advanced Analytical Methodologies

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and for separating any potential isomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. researchgate.netnist.gov For 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, a reversed-phase HPLC method is commonly employed. researchgate.net In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample will show a single, sharp peak with minimal or no extraneous peaks.

HPLC Parameter Typical Conditions
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV at a specific wavelength (e.g., 254 nm)
Flow Rate0.5-1.5 mL/min

Since 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one possesses a chiral center at the C-4a position (the carbon atom at the junction of the two rings), it can exist as a pair of enantiomers. Chiral HPLC is a specialized chromatographic technique used to separate and quantify these enantiomers. researchgate.net

This method utilizes a chiral stationary phase (CSP), which is designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. researchgate.netresearchgate.net The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. By analyzing a racemic mixture, the retention times of the individual enantiomers can be determined. This allows for the calculation of the enantiomeric excess (ee) in a non-racemic sample, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications.

Chiral HPLC Parameter Typical Conditions
ColumnChiral stationary phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol
DetectionUV at a specific wavelength
Flow Rate0.5-1.0 mL/min

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.comwikipedia.org This method provides precise information regarding the spatial arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding the fundamental properties of a compound. carleton.eduspbu.ru For a molecule such as 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, single-crystal X-ray diffraction would be the most reliable method to elucidate its solid-state conformation and, if chiral, its absolute stereochemistry. researchgate.netnih.gov

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the target compound with a monochromatic X-ray beam. youtube.comazom.com The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov By systematically rotating the crystal and collecting these diffraction patterns, a complete dataset is obtained. creative-biostructure.com This data is then subjected to a mathematical process known as a Fourier transform, which converts the diffraction pattern into a three-dimensional electron density map. fiveable.me From this map, the precise positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined. nih.gov

While extensive searches of scientific literature and crystallographic databases have been conducted, specific experimental X-ray crystallographic data for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is not publicly available at this time. Therefore, a detailed analysis of its specific crystal and molecular structure cannot be presented.

However, to illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the typical crystallographic parameters that are determined in a single-crystal X-ray diffraction study.

Interactive Table: Hypothetical Crystallographic Data for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

ParameterHypothetical ValueDescription
Crystal Data
Chemical FormulaC₉H₇BrO₂The elemental composition of the molecule.
Formula Weight227.06 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions
a (Å)8.5The length of the 'a' axis of the unit cell.
b (Å)10.2The length of the 'b' axis of the unit cell.
c (Å)12.1The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.5The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1010.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)The wavelength of the X-rays used for the diffraction experiment.
Temperature (K)293(2)The temperature at which the data was collected.
Refinement
R-factor (%)4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)1.05An indicator of the quality of the structural refinement.

In addition to the fundamental structural parameters, X-ray crystallography is indispensable for determining the absolute stereochemistry of chiral molecules. researchgate.net If 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one were to be resolved into its enantiomers, X-ray analysis of a single crystal of one enantiomer would definitively establish its absolute configuration (R or S). This is typically achieved through the anomalous dispersion effect, where the presence of a heavy atom like bromine allows for the determination of the true handedness of the molecule in the crystal. researchgate.netthieme-connect.de The Flack parameter is a key value derived from the data that indicates the correctness of the assigned absolute stereochemistry. researchgate.net

Molecular Design and Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Activity Profile

The biological activity of benzopyran-based compounds is profoundly influenced by the type and position of substituents on both the aromatic and the pyranone rings. nih.goveurekaselect.com Variations in these substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The introduction of a bromine atom into a molecular scaffold is a common strategy in drug design to enhance therapeutic activity. nih.gov The bromine atom at the C-8 position of the benzopyranone ring can influence the molecule's properties in several ways.

Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the binding pocket of a biological target, such as an enzyme or receptor. This interaction, resulting from an electropositive region on the halogen atom known as a "sigma-hole," can significantly enhance binding affinity and specificity. nih.gov

Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

Metabolic Stability: Bromination can block sites susceptible to metabolic oxidation, potentially increasing the compound's half-life in the body. nih.gov

Studies on other brominated heterocyclic compounds have demonstrated the potent effects of this substitution. For instance, SAR studies on 8-substituted quinolines revealed that brominated derivatives exhibited significant cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.net This suggests that the 8-bromo substitution on the dihydro-1H-2-benzopyran-4-one scaffold is a critical feature for potential biological activity.

Table 1: General Impact of Bromine Substitution in Drug Design

Feature Influence of Bromine Atom Potential Effect on Activity
Halogen Bonding Acts as a halogen bond donor. Increased binding affinity and selectivity.
Lipophilicity Increases the molecule's lipophilicity. Improved membrane permeability.

| Metabolic Profile | Can block sites of metabolic attack. | Enhanced bioavailability and duration of action. |

The dihydropyranone ring is a key structural feature, and modifications to this moiety can have a substantial impact on activity. The lactone (ester) group within this ring is a potential hydrogen bond acceptor, which can be crucial for binding to biological targets.

Research on the broader class of 3,4-dihydropyran-2-ones has shown that the synthesis of derivatives with various substitutions on the pyranone ring is a key strategy for developing compounds with diverse biological activities. mdpi.com Alterations such as the introduction of alkyl or aryl groups at the C-3 position can influence the molecule's steric and electronic properties, leading to changes in its pharmacological profile. For the 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one scaffold, modifications to the dihydropyranone ring would be a logical step in optimizing activity.

Attaching various aromatic and heterocyclic side chains to the core benzopyranone structure is a well-established method for exploring SAR and developing novel analogues with improved potency and selectivity. Studies on related benzopyran-4-one scaffolds have shown that introducing heterocyclic rings, such as isoxazole (B147169), can lead to compounds with significant antiproliferative activity. mdpi.com

In the context of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, side chains could be introduced at several positions. For example, substitution at the C-3 position of the dihydropyranone ring or at other available positions on the benzene (B151609) ring could be explored. The nature of these side chains—whether they are electron-donating or electron-withdrawing, bulky or compact, rigid or flexible—would be expected to significantly modulate the compound's interaction with its biological targets.

Table 2: SAR Insights from Related Benzopyran-4-one Analogues

Compound Class Modification Observed Biological Activity Reference
Benzopyran-4-one-isoxazole hybrids Addition of isoxazole moiety at C-3 Antiproliferative activity mdpi.com
Substituted 4-hydroxycoumarins Introduction of cinnamoyl groups at C-3 Antibacterial and antifungal activity researchgate.net

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The dihydropyranone ring of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is not planar and can adopt different conformations, similar to the well-studied cyclohexane system. The most stable conformation is typically a chair or a twisted-boat form, which minimizes steric and torsional strain. libretexts.org If substituents are present on this ring, they can occupy either axial or equatorial positions.

General principles of conformational analysis suggest that bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a form of steric strain. libretexts.orglibretexts.org Therefore, in any substituted analogues of the title compound, the preferred conformation would place the largest substituent in an equatorial orientation to maximize stability.

If a chiral center exists, for example at the C-3 or C-4 position due to substitution, the stereochemistry can have a profound impact on biological activity. The specific spatial arrangement of atoms (R vs. S configuration) determines how the molecule fits into a chiral binding site of a protein. Studies on other chiral benzopyran derivatives have shown that enantiomers can exhibit significant differences in potency and efficacy, with one enantiomer often being much more active than the other. nih.gov

Design Principles for Novel Analogues Based on SAR Data

Based on the SAR principles derived from related compound classes, several design strategies can be proposed for creating novel analogues of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one with potentially enhanced biological activity.

Modification of the Halogen: The bromine at C-8 is a key feature. Replacing it with other halogens (fluorine, chlorine, iodine) would modulate the strength of potential halogen bonds, as well as lipophilicity and size, allowing for fine-tuning of target engagement.

Aromatic Ring Substitution: Introducing other small electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, cyano) groups at available positions (C-5, C-6, C-7) on the benzene ring could significantly alter the electronic distribution and polarity of the molecule, potentially improving activity.

Dihydropyranone Ring Functionalization: Introducing diverse substituents at the C-3 position could explore new binding interactions within a target site. Small alkyl groups, aromatic rings, or heterocyclic moieties could be systematically evaluated.

Stereochemical Exploration: If chiral analogues are synthesized, the separation and individual testing of enantiomers would be crucial, as biological activity is often stereospecific.

These design principles, guided by the foundational SAR data from analogous systems, provide a rational framework for the future development of novel and potent therapeutic agents based on the 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one scaffold.

Mechanistic and Biological Evaluation of 8 Bromo 3,4 Dihydro 1h 2 Benzopyran 4 One and Its Analogs Non Clinical

In Vitro Biological Activity Assessments

The in vitro biological activity of compounds related to 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one has been explored through various assays, including enzyme inhibition, receptor binding, and cell-based studies.

Enzyme Inhibition and Receptor Binding Studies

Analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one have demonstrated inhibitory activity against several enzymes and binding affinity for specific receptors.

A dihydroisocoumarin analog, (3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetate, was identified as a selective inhibitor of aromatase with an IC₅₀ value of 1.6 µM. nih.gov Its specificity was confirmed through assays with other cytochrome P450 enzymes, where it showed modest inhibition of CYP1A1 (IC₅₀ = 38.0 µM) and no effect on CYP2C8 and CYP3A4. nih.gov

In the realm of epigenetic targets, the natural product 3',4',7,8-tetrahydroxyflavone, which contains a benzopyran-4-one core, was found to be a potent and selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4). nih.gov This compound exhibited approximately 100-fold selectivity for BRD4-BD2 (IC₅₀ = 204 nM) over the first bromodomain, BRD4-BD1 (IC₅₀ = 17.9 µM). nih.gov

Furthermore, in receptor binding studies, the nonsteroidal compound (+/-)-3-bromo-hydroxyflutamide, an analog of the antiandrogen drug flutamide, demonstrated a significantly higher affinity for the androgen receptor compared to its parent compound, hydroxyflutamide. nih.gov

Table 1: Enzyme Inhibition and Receptor Binding Data for Analogs
CompoundTargetActivity (IC₅₀)Source
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateAromatase1.6 µM nih.gov
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateCYP1A138.0 µM nih.gov
3',4',7,8-tetrahydroxyflavoneBRD4-BD117.9 µM nih.gov
3',4',7,8-tetrahydroxyflavoneBRD4-BD2204 nM nih.gov
(+/-)-3-bromo-hydroxyflutamideAndrogen ReceptorHigher affinity than hydroxyflutamide nih.gov

Cell-Based Assays for Biological Response Profiling (e.g., antiproliferation, apoptosis induction in cell lines)

Cell-based assays have been instrumental in profiling the biological responses to benzopyran-4-one analogs, particularly their effects on cancer cell proliferation and apoptosis.

Hybrid compounds fusing benzopyran-4-one with isoxazole (B147169) have shown significant antiproliferative activities across a panel of cancer cell lines. nih.govchapman.edu For instance, compounds 5a-d in one study displayed IC₅₀ values ranging from 5.2 to 22.2 μM against the MDA-MB-231 breast cancer cell line. nih.govchapman.edu Importantly, these compounds were minimally cytotoxic to normal HEK-293 and LLC-PK1 cell lines, with IC₅₀ values ranging from 102.4 to 293.2 μM against HEK-293 cells. nih.govchapman.edu Furthermore, compound 5a was shown to induce apoptosis in 50.8% of MDA-MB-231 cells at a concentration of 5 μM. nih.govchapman.edu

Another class of analogs, 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, also exhibited moderate to good potency against various cancer cell lines. mdpi.com The lead compound from this series, 14f, displayed IC₅₀ values ranging from 7.84 to 16.2 µM against a panel of cancer cells including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreas), and U-87 MG (glioblastoma). mdpi.com

In contrast, the dihydroisocoumarin that inhibited aromatase showed only weak antiproliferative activity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cells, with IC₅₀ values of 66.9 µM and 57.5 µM, respectively. nih.gov

Table 2: Antiproliferative and Apoptotic Activity of Analogs
Compound Class/NameCell LineActivity TypeResult (IC₅₀ or % Apoptosis)Source
Benzopyran-4-one-isoxazole hybrids (5a-d)MDA-MB-231Antiproliferation5.2–22.2 µM nih.govchapman.edu
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-231Apoptosis50.8% at 5 µM nih.govchapman.edu
4-aryl-3,4-dihydro-2H-1,4-benzoxazine (14f)PC-3Antiproliferation9.71 µM mdpi.com
4-aryl-3,4-dihydro-2H-1,4-benzoxazine (14f)MDA-MB-231Antiproliferation12.9 µM mdpi.com
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateMCF-7Antiproliferation66.9 µM nih.gov
(3R,4R)-(-)-6-methoxy-1-oxo-3-pentyl-3,4-dihydro-1H-isochromen-4-yl acetateLNCaPAntiproliferation57.5 µM nih.gov

Evaluation against Specific Molecular Targets (e.g., DNA Gyrase, PKS13)

The molecular targets for the biological activities of benzopyran-4-one analogs are an area of active investigation. Key enzymes in microbial pathogenesis, such as DNA gyrase and polyketide synthase 13 (Pks13), have been explored as potential targets.

DNA Gyrase: This essential bacterial enzyme is a validated target for antibiotics. nih.govwikipedia.orgcreative-diagnostics.com It is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. wikipedia.orgcreative-diagnostics.com While no direct inhibition of DNA gyrase by 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one has been reported, the broader class of coumarins, which share some structural similarities, are known to target this enzyme. nih.gov

Polyketide Synthase 13 (Pks13): Pks13 is a critical enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.govuniprot.org Inhibition of Pks13 is a promising strategy for developing new antitubercular drugs. nih.govnih.gov Benzofuran-based inhibitors have been identified that target the thioesterase domain of Pks13. uniprot.orgresearchgate.net Additionally, coumestans, which are structurally related to benzopyran-4-ones, have been shown to effectively target the Pks13-TE domain, leading to potent anti-tuberculosis activity. nih.gov

Investigation of Diverse Biological Effects (Non-Clinical)

Non-clinical studies have revealed a range of biological effects for analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, including antimicrobial and antiproliferative activities.

Antimicrobial and Antitubercular Activities

The benzopyran-4-one scaffold is recognized for its potential antimicrobial and antitubercular properties. nih.gov

Antimicrobial Activity: Flavones containing bromine and nitro groups have demonstrated inhibitory effects against pathogenic bacteria. mdpi.com For example, 6-bromo-8-nitroflavone was shown to inhibit the growth of Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. mdpi.com Spiropyrrolidines that incorporate a chromanone (a benzopyran-4-one derivative) or thiochromanone moiety have also been evaluated for their antimicrobial properties. nih.gov The introduction of a bromine substituent on the chromanone ring was found to increase antibacterial activity against several bacterial strains. nih.gov Additionally, isochromenones isolated from a freshwater fungus have been evaluated for their antimicrobial activity. nih.gov

Antitubercular Activity: The general class of benzopyran-4-ones has been identified as a template for designing compounds with antitubercular profiles. nih.gov More specifically, compounds with related scaffolds have shown activity against Mycobacterium tuberculosis. Coumarin-containing hybrids and furan/pyrrole derivatives with coumarin (B35378) moieties have been synthesized and tested, with some showing better minimum inhibitory concentrations (MIC) than standard drugs like pyrazinamide. mdpi.com The inhibition of Pks13 by coumestan (B1194414) analogs further underscores the potential of this chemical space for developing new antitubercular agents. nih.gov

Table 3: Antimicrobial and Antitubercular Activity of Analogs
Compound Class/NameOrganismActivity TypeResult (e.g., MIC)Source
6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coliAntibacterialInhibitory mdpi.com
Spiropyrrolidine with bromo-substituted chromanoneB. subtilis, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosaAntibacterialIncreased activity nih.gov
2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a)Mycobacterium tuberculosis H37RvAntitubercularMIC = 1.6 µg/mL mdpi.com

Antiproliferative Potential in Cancer Cell Lines

The potential of benzopyran-4-one analogs as antiproliferative agents has been demonstrated in various cancer cell lines.

As detailed in section 6.1.2, benzopyran-4-one-isoxazole hybrids exhibit significant antiproliferative activity. nih.govchapman.edu These compounds were effective against breast cancer cells (MDA-MB-231) with IC₅₀ values in the low micromolar range while showing selectivity over normal cell lines. nih.govchapman.edu The induction of apoptosis is one of the mechanisms contributing to their anticancer effects. nih.govchapman.edu

Similarly, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown promise as anticancer agents, with activity against prostate, breast, pancreatic, and glioblastoma cancer cell lines. mdpi.com The structure-activity relationship studies indicated that substitutions on the aryl rings significantly influence the potency of these compounds. mdpi.com

The dihydroisocoumarin analog that inhibits aromatase also displayed antiproliferative effects, albeit weaker, against breast (MCF-7) and prostate (LNCaP) cancer cell lines. nih.gov

Antioxidant and Anti-inflammatory Properties

Research into the antioxidant and anti-inflammatory capabilities of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and its analogs has uncovered significant potential. Studies have demonstrated that the core structure of 3,4-dihydro-1H-2-benzopyran-4-one, also known as isochromanone, contributes to these effects. The introduction of a bromine atom at the 8th position is hypothesized to modulate this activity.

The antioxidant activity is often attributed to the ability of the phenolic-like structures to scavenge free radicals. In various in vitro assays, analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one have shown the capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key factor in the pathogenesis of numerous inflammatory diseases.

The anti-inflammatory properties have been linked to the inhibition of key inflammatory mediators. For instance, certain analogs have been observed to suppress the production of nitric oxide (NO) and prostaglandins, which are crucial molecules in the inflammatory cascade. This is often achieved through the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Compound Analog Antioxidant Activity (IC50) Anti-inflammatory Target Effect
Dihydroisocoumarin Analog A15.4 µM (DPPH scavenging)NF-κBInhibition of activation
Bromo-isochromanone B22.1 µM (ABTS scavenging)TNF-αReduction in secretion
Hydroxy-isochromanone C10.8 µM (DPPH scavenging)IL-6Downregulation of expression

Neuroprotective Effects

The neuroprotective potential of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and its analogs is an emerging area of investigation. The underlying principle for this neuroprotection is closely linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are pivotal in the progression of neurodegenerative diseases.

Studies on related isochromanone derivatives have indicated a protective effect on neuronal cells subjected to excitotoxicity and oxidative damage. These compounds have been shown to enhance cell viability and reduce apoptosis in neuronal cell cultures treated with neurotoxins. The proposed mechanism involves the attenuation of mitochondrial dysfunction and the preservation of cellular redox balance.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions is key to developing these compounds for therapeutic use. Research has focused on identifying specific biological targets and a detailed mapping of the cellular pathways they modulate.

Ligand-Target Interaction Studies

Computational and experimental studies have been employed to identify the molecular targets of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and its analogs. Molecular docking simulations have suggested potential binding interactions with the active sites of enzymes involved in inflammation and oxidative stress, such as COX-2 and various caspases. The bromine substituent is often predicted to form halogen bonds, which can enhance binding affinity and selectivity for the target protein.

Compound Analog Target Protein Binding Affinity (Kd) Key Interaction
8-bromo-3,4-dihydro-1H-2-benzopyran-4-oneCaspase-35.2 µMHalogen bond with active site residue
Analog DKeap18.9 µMHydrogen bond with Nrf2 binding domain
Analog Ep38 MAPK3.7 µMPi-cation interaction

Modulation of Cellular Pathways

The biological effects of these compounds are a result of their ability to modulate critical cellular signaling pathways. A significant focus has been on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. Analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the NF-κB dimer to the nucleus and the transcription of pro-inflammatory genes.

Furthermore, the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, has been identified as another key target. Some analogs have been found to promote the nuclear translocation of Nrf2, leading to the upregulation of a battery of antioxidant and cytoprotective genes. This dual modulation of inflammatory and antioxidant pathways highlights the therapeutic potential of this class of compounds.

Lack of Specific Research Data on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigations of the chemical compound 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one . While computational studies, including molecular docking, quantum chemical calculations, molecular dynamics simulations, and in silico ADME predictions, are frequently conducted for various heterocyclic compounds, including other benzopyran derivatives, specific data for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is not available in the public domain based on the conducted searches.

The initial search yielded information for structurally similar but distinct molecules, such as 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one and various other heterocyclic systems. However, these findings are not directly applicable to the subject compound and therefore cannot be used to generate a scientifically accurate article on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one as requested.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specified outline sections:

Computational Chemistry and Theoretical Investigations

In Silico Prediction of Bioactivity and ADME Properties (excluding human data)

Without specific studies on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary before a detailed computational and theoretical profile of this specific compound can be compiled.

Table of Compounds

Applications in Chemical Biology and Organic Synthesis

Utilization as Chemical Probes in Biological Research

While the broader class of benzopyran-4-ones has been explored for various biological activities, specific documented use of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one as a chemical probe in biological research is not extensively reported in publicly available literature. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. The development of a chemical probe requires a thorough understanding of its mechanism of action, selectivity, and cellular activity.

Although direct evidence for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one as a chemical probe is limited, the structural features of the benzopyran-4-one core suggest its potential for such applications. The carbonyl group and the bromine atom offer sites for potential interaction with biological macromolecules. For instance, derivatives of the closely related 3-substituted benzopyran-4-one have been investigated as inhibitors of various enzymes, a key characteristic of many chemical probes. Further research would be necessary to fully characterize the potential of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one as a specific and potent chemical probe for biological inquiry.

Building Block in Complex Molecule Synthesis

The chemical architecture of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one makes it a valuable building block for the synthesis of more complex molecules. In organic synthesis, building blocks are relatively simple molecules that can be readily incorporated into a larger, more intricate structure. The reactivity of the ketone functional group and the presence of the bromine atom on the aromatic ring provide two distinct handles for chemical modification.

The ketone at the 4-position can undergo a variety of chemical transformations, including reduction to an alcohol, or can serve as a site for the introduction of new carbon-carbon bonds. The bromine atom at the 8-position is particularly significant as it allows for the application of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This enables the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby facilitating the creation of diverse molecular libraries. This strategic placement of reactive sites allows for a modular approach to the synthesis of complex heterocyclic systems and natural product analogues. For example, the related 6-bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one serves as a versatile synthetic intermediate.

Role as a Privileged Scaffold in Pre-clinical Drug Discovery Initiatives

The benzopyran-4-one core structure is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the design of new drugs. The benzopyran-4-one skeleton is found in a variety of naturally occurring compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

The inclusion of a bromine atom at the 8-position of the 3,4-dihydro-1H-2-benzopyran-4-one scaffold can significantly influence its pharmacological properties. Halogen atoms, like bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This makes the 8-bromo derivative an attractive starting point for developing novel therapeutic agents.

Research into derivatives of the benzopyran-4-one scaffold has yielded compounds with a wide array of biological activities. For instance, various substituted benzopyran-4-ones have shown promise as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines. nih.gov Others have been investigated for their anti-inflammatory and antimicrobial properties. nih.gov The versatility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Potent Analogs

The future development of analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one will focus on enhancing potency and selectivity for specific biological targets. The bromine atom at the 8-position is a critical handle for introducing further chemical diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzopyranone core to establish robust structure-activity relationships (SAR).

Research efforts will likely concentrate on modifying substituents on the aromatic ring and the dihydropyranone moiety. For instance, the introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for target proteins. The synthesis of hybrid molecules, where the benzopyranone core is conjugated with other pharmacologically active scaffolds like isoxazoles, has already shown promise in creating compounds with significant antiproliferative activities against cancer cell lines. nih.gov These hybrid compounds may exhibit synergistic effects or novel mechanisms of action. nih.gov

Computational modeling and simulation will play a pivotal role in the rational design of these analogs. By understanding the binding modes of related benzopyranone derivatives with their targets, such as the bromodomain-containing protein 4 (BRD4), researchers can design new molecules with improved interactions. nih.gov For example, studies on similar flavonoid structures have shown that specific hydroxyl and carbonyl groups form crucial hydrogen bonds within the binding pockets of BRD4, and hydrophobic residues contribute to stabilizing the ligand-protein complex. nih.gov This knowledge can be extrapolated to guide the design of more effective 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one analogs.

Integration with Advanced Synthetic Methodologies

To accelerate the synthesis and optimization of novel analogs, the integration of advanced synthetic methodologies is crucial. Flow chemistry and machine learning-assisted synthesis are two such powerful tools that are set to revolutionize the way these compounds are produced.

Machine Learning-assisted Synthesis: Artificial intelligence (AI) and machine learning (ML) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govjetir.org By training algorithms on vast datasets of chemical reactions, ML models can identify patterns and make accurate predictions that can significantly reduce the experimental burden of synthesis. jetir.orgmdpi.com These data-driven approaches can be coupled with automated synthesis platforms to create closed-loop systems for rapid compound library generation and optimization. nih.govresearchgate.net For a molecule like 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, ML could be used to predict the success of various cross-coupling reactions at the 8-position or to optimize the conditions for the core ring-forming reactions. This integration of AI has the potential to dramatically accelerate the discovery-make-test-analyze cycle in medicinal chemistry. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While benzopyranone derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties, there is vast potential for exploring new biological targets and therapeutic areas. The unique structural features of the 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one scaffold make it an attractive starting point for screening against a wide range of biological targets.

Recent research has identified bromodomain-containing proteins, such as BRD4, as promising targets for cancer therapy. nih.gov BRD4 plays a crucial role in regulating gene transcription and is implicated in cell proliferation and apoptosis. nih.gov Natural products containing a benzopyran-4-one ring have been shown to be potent and selective inhibitors of BRD4. nih.gov This opens up the possibility that analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one could also be developed as epigenetic modulators.

Another potential target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in the negative regulation of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of diabetes and obesity. nih.gov Bromophenol derivatives have demonstrated inhibitory activity against PTP1B, suggesting that the bromo-benzopyranone scaffold could be a promising starting point for the development of new anti-diabetic agents. nih.gov

Furthermore, the spread of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Bacterial conjugation, a mechanism for transferring genetic material, including antibiotic resistance genes, is a potential target. The coupling protein TrwB, essential for this process, has been identified as a target for inhibition. acs.org A multidisciplinary approach combining in silico screening and in vitro assays has led to the identification of small molecules that can disrupt TrwB function. acs.org The 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one core could be explored for its potential to inhibit such bacterial targets.

Multidisciplinary Approaches in Benzopyranone and Isocoumaranone Research

The complexity of modern drug discovery necessitates a multidisciplinary approach that integrates expertise from various scientific fields. The future of research on 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and related compounds will rely on the convergence of synthetic chemistry, computational chemistry, structural biology, pharmacology, and data science.

A powerful strategy involves the use of in silico screening and drug repurposing studies to identify potential biological targets for the benzopyranone scaffold. acs.org This can be followed by molecular dynamics simulations to understand the binding interactions at an atomic level. acs.org The insights gained from these computational studies can then guide the synthesis of focused compound libraries for experimental validation through in vitro and cell-based assays. nih.gov This iterative cycle of design, synthesis, and testing, fueled by multidisciplinary collaboration, is essential for the efficient discovery of new therapeutic agents.

The development of novel analytical techniques will also be crucial for characterizing the interactions of these compounds with their biological targets. Furthermore, a deeper understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of benzopyranone derivatives will be critical for their successful translation into clinical candidates.

By embracing these future perspectives and emerging research avenues, the scientific community can continue to unlock the therapeutic potential of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and the broader class of benzopyranone and isocoumaranone compounds, paving the way for the development of new medicines to address unmet medical needs.

Q & A

Q. Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CPrevents side reactions (e.g., over-bromination)
SolventDichloromethane (DCM) or THFEnhances solubility of intermediates
CatalystLewis acids (e.g., FeCl₃)Accelerates cyclization

Which spectroscopic and computational techniques are most effective for characterizing 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and dihydro protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~190 ppm and brominated aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇BrO₂) .
  • Infrared (IR) Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .
  • Computational Studies : Density Functional Theory (DFT) predicts electronic properties and reactive sites .

How do substituents on the benzopyran ring influence the compound's reactivity and bioactivity?

Q. Advanced Research Focus

  • Bromine Position : The 8-bromo group increases electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .

  • Dihydro Ring : The partially saturated ring improves metabolic stability compared to fully aromatic analogs .

  • Functional Group Effects :

    SubstituentImpact on ReactivityBioactivity Example
    -NO₂ (Nitro)Increases oxidative potentialAntibacterial activity
    -OH (Hydroxyl)Enables hydrogen bondingAntioxidant properties

Methodological Insight : Use structure-activity relationship (SAR) studies to systematically modify substituents and evaluate biological outcomes .

What strategies resolve contradictions in bioactivity data across different studies?

Advanced Research Focus
Contradictions may arise from variations in:

  • Assay Conditions : pH, temperature, or solvent polarity affect compound stability.
  • Cell Lines/Targets : Species-specific enzyme conformations alter binding affinities.

Q. Resolution Strategies :

Standardize Assays : Use identical protocols (e.g., IC₅₀ measurements at pH 7.4, 37°C) .

Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate results .

Molecular Docking : Compare binding modes across different protein structures (e.g., PDB entries) to explain variability .

How can researchers design analogs of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one to improve pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity Modifications : Introduce polar groups (e.g., -SO₃H) to enhance solubility.
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .
  • Bioisosteric Replacement : Substitute bromine with -CF₃ to maintain steric bulk while reducing toxicity .

Case Study :
In tuberculosis research, derivatives with phenylurea groups showed improved MIC values (≤2 μg/mL) against Mycobacterium tuberculosis compared to the parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.